REACTION_CXSMILES
|
[Br:1][C:2]1[C:3]([O:13][CH3:14])=[CH:4][C:5]([O:11][CH3:12])=[C:6]([CH:10]=1)[C:7]([OH:9])=[O:8].S(=O)(=O)(O)O.[CH3:20]O.[OH-].[Na+]>C(OCC)(=O)C>[Br:1][C:2]1[C:3]([O:13][CH3:14])=[CH:4][C:5]([O:11][CH3:12])=[C:6]([CH:10]=1)[C:7]([O:9][CH3:20])=[O:8] |f:3.4|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
BrC=1C(=CC(=C(C(=O)O)C1)OC)OC
|
Name
|
|
Quantity
|
2.4 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After reaction at 70° C. for 5 hr
|
Duration
|
5 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
The organic solvent was evaporated from the mixture under reduced pressure
|
Type
|
ADDITION
|
Details
|
To the concentrated residue was added ethyl acetate (50 mL)
|
Type
|
CONCENTRATION
|
Details
|
the mixture was concentrated again under reduced pressure
|
Type
|
ADDITION
|
Details
|
To the concentrated residue was added ethyl acetate (70 mL)
|
Type
|
CUSTOM
|
Details
|
partitioned
|
Type
|
WASH
|
Details
|
The obtained organic layer was washed successively with water (50 mL), 5% sodium hydrogencarbonate (50 mL) and water (50 mL)
|
Type
|
WASH
|
Details
|
After washing
|
Type
|
CUSTOM
|
Details
|
ethyl acetate was evaporated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=CC(=C(C(=O)OC)C1)OC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.4 g | |
YIELD: PERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |